molecular formula C10H11N3O2 B14909740 N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide

N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B14909740
M. Wt: 205.21 g/mol
InChI Key: JEQNXRYDUGEOTN-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide is a compound that features both imidazole and furan moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while furan is a five-membered aromatic ring with one oxygen atom. The combination of these two functional groups in a single molecule provides unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-furoyl chloride with 2-(1H-imidazol-1-yl)ethylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Another method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between furan-2-carboxylic acid and 2-(1H-imidazol-1-yl)ethylamine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-imidazol-1-yl)ethyl)benzamide
  • N-(2-(1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
  • N-(2-(1H-imidazol-1-yl)ethyl)pyrrole-2-carboxamide

Uniqueness

N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide is unique due to the presence of both imidazole and furan rings, which confer distinct chemical reactivity and biological activity. The combination of these two functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

N-(2-imidazol-1-ylethyl)furan-2-carboxamide

InChI

InChI=1S/C10H11N3O2/c14-10(9-2-1-7-15-9)12-4-6-13-5-3-11-8-13/h1-3,5,7-8H,4,6H2,(H,12,14)

InChI Key

JEQNXRYDUGEOTN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C=CN=C2

Origin of Product

United States

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